molecular formula C22H25N3O3S B2830303 2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-cyclopentylacetamide CAS No. 689756-00-1

2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-cyclopentylacetamide

Cat. No.: B2830303
CAS No.: 689756-00-1
M. Wt: 411.52
InChI Key: GLYRJQSVJDZUKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Scientific Research Applications

Synthesis and Chemical Properties

Research on related thieno[2,3-d]pyrimidines focuses on innovative synthesis techniques, including microwave-assisted cyclocondensation and reactions under specific conditions to create various derivatives with potential biological activity. For instance, investigations into the microwave irradiative cyclocondensation process have yielded compounds evaluated for insecticidal and antibacterial potentials (Deohate & Palaspagar, 2020). Another study detailed the condensation of certain pyrimidin-4-ones with aromatic aldehydes, highlighting the chemical versatility and reactivity of thieno[2,3-d]pyrimidin derivatives (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Biological Activities and Applications

Several studies have synthesized thieno[2,3-d]pyrimidine derivatives to explore their antimicrobial activities. For example, derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety were synthesized and tested for antimicrobial effects, showing promising activities against various microorganisms (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Another notable study focused on the synthesis and biological evaluation of fluorinated imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors, indicating the potential for neurodegenerative disorder imaging (Fookes et al., 2008).

Safety and Hazards

Understanding potential risks associated with handling, storage, and exposure is crucial. Researchers must assess toxicity, mutagenicity, and environmental impact. Safety data sheets (SDS) provide essential information .

Properties

IUPAC Name

2-(3-benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-14-15(2)29-21-19(14)20(27)24(12-16-8-4-3-5-9-16)22(28)25(21)13-18(26)23-17-10-6-7-11-17/h3-5,8-9,17H,6-7,10-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYRJQSVJDZUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3CCCC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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